molecular formula C17H32O2 B13782298 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate CAS No. 97862-07-2

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate

Cat. No.: B13782298
CAS No.: 97862-07-2
M. Wt: 268.4 g/mol
InChI Key: XCNNCSRLOKMMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is a synthetic organic compound of significant interest in chemical and applied research. This compound features a cyclohexyl core substituted with an isopropyl group and an acetate ester, a structural motif commonly investigated for its physicochemical properties and potential applications in material science . While a direct literature reference for this exact molecule is limited, its close structural analog, 4-Methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-one, is a known substance with a documented molecular weight of 224.382 g/mol and a boiling point of 278.2°C, suggesting potential shared characteristics such as high stability and low volatility suitable for specialized research . Researchers value this chemical class for exploring structure-activity relationships and as a building block in synthetic organic chemistry . Its potential applications are primarily found in the development of novel compounds for fragrance and flavor research, given that structurally similar isopropyl-methylcyclohexyl derivatives are known to exhibit organoleptic properties and are used in studying complex scent and taste profiles . In the laboratory, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the identification and purity assessment of such volatile compounds . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

97862-07-2

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate

InChI

InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3

InChI Key

XCNNCSRLOKMMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Alcohol Precursor

The alcohol precursor, 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-ol, can be prepared by multi-step synthesis involving:

  • Step 1: Construction of the cyclohexyl ring with isopropyl substitution

    This may be achieved via selective alkylation or functionalization of cyclohexanone derivatives. For example, alkylation at the 4-position of cyclohexanone with isopropyl bromide under basic conditions forms 4-(propan-2-yl)cyclohexanone.

  • Step 2: Formation of the branched pentan-2-yl side chain

    The pentan-2-yl moiety with a 4-methyl substitution can be introduced via carbon chain elongation methods such as Grignard reactions or alkylation of suitable precursors.

  • Step 3: Coupling of the cyclohexyl and pentan-2-yl fragments

    Coupling strategies may include nucleophilic addition of the cyclohexanone derivative to a suitable electrophilic pentan-2-yl intermediate, followed by reduction to the alcohol.

  • Step 4: Stereochemical control

    Chiral catalysts or chiral auxiliaries may be employed to ensure the correct stereochemistry of the alcohol, as the molecule contains chiral centers.

Esterification to Form the Acetate

Once the alcohol precursor is synthesized, esterification is performed:

  • Method A: Direct esterification with acetic acid

    Using acetic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

  • Method B: Acetyl chloride or acetic anhydride mediated esterification

    The alcohol is reacted with acetyl chloride or acetic anhydride in the presence of a base such as pyridine to yield the acetate ester efficiently.

  • Method C: Enzymatic esterification

    Lipase-catalyzed esterification can be employed under mild conditions to produce the acetate with high stereospecificity.

Detailed Example from Patent Literature

A relevant patent (WO2016170544A1) describes processes involving esterification and coupling reactions for related complex molecules, highlighting key reagents and conditions that can be adapted for the synthesis of this compound:

Step Reagents/Conditions Description
1 Cyclohexanone + isopropyl bromide + base Alkylation to form 4-(propan-2-yl)cyclohexanone
2 Grignard reagent or organolithium reagent Chain elongation to introduce pentan-2-yl moiety
3 Reduction (e.g., NaBH4) Conversion of ketone to alcohol
4 Acetic anhydride or acetyl chloride + base (e.g., pyridine) Esterification to form acetate ester
5 Purification by crystallization or chromatography Isolation of pure this compound

The patent emphasizes the use of solvents like dichloromethane and bases such as triethylamine or pyridine for coupling and esterification steps. Temperature control (0°C to room temperature) is critical to maintain stereochemical integrity.

Analytical Data and Characterization

  • NMR Spectroscopy: Confirms the presence of acetate methyl protons (~2.0 ppm), cyclohexyl ring protons, and isopropyl methyl groups.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the acetate ester.
  • IR Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹.
  • Chromatography: Purity assessed by HPLC or GC-MS.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents/Conditions Outcome
Cyclohexyl ring alkylation Nucleophilic substitution Cyclohexanone, isopropyl bromide, base 4-(propan-2-yl)cyclohexanone
Side chain elongation Organometallic addition Grignard reagent or organolithium Branched pentan-2-yl intermediate
Reduction Hydride reduction Sodium borohydride (NaBH4) Alcohol precursor
Esterification Acetylation Acetic anhydride or acetyl chloride + base This compound
Purification Chromatography/crystallization Solvents like dichloromethane, hexane Pure ester compound

Research Findings and Notes

  • The stereochemistry at the pentan-2-yl position is critical for biological activity or fragrance properties.
  • Esterification conditions must be mild to avoid hydrolysis or rearrangement.
  • Use of chiral catalysts or auxiliaries improves enantiomeric purity.
  • Solvent choice impacts yield and purity; dichloromethane and acetonitrile are commonly used.
  • Enzymatic methods offer greener alternatives but may require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and trimethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl ketone.

    Reduction: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.

    Substitution: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new fragrances and flavoring agents.

Biology: In biological research, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is studied for its potential effects on cellular processes and its interactions with biological membranes.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the formulation of perfumes, cosmetics, and other personal care products due to its stability and pleasant odor.

Mechanism of Action

The mechanism of action of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetates, including cyclohexyl, phenyl, and menthane-derived esters. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula* Substituents Key Features Reference
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate C₁₇H₃₀O₂ (inferred) Cyclohexyl (4-isopropyl), methyl, acetate Branched aliphatic chain with bulky cyclohexyl substituent; high steric hindrance. N/A
Cyclohexyl Acetate C₈H₁₄O₂ Cyclohexyl, acetate Simple cyclohexyl ester; lower molecular weight, higher volatility.
4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-yl acetate C₁₂H₁₈O₂ Cyclohexenyl (double bond), acetate Menthane monoterpenoid; unsaturated ring enhances reactivity.
4-Methyl-4-phenyl-2-pentyl acetate C₁₄H₁₈O₂ Phenyl, methyl, acetate Aromatic phenyl group; increased rigidity and lipophilicity.
4-Methyl-2-pentanyl acetate C₈H₁₄O₂ Methyl, acetate Linear isomer; reduced steric effects compared to branched analogs.

*Molecular formulas are inferred from IUPAC names where explicit data were unavailable in evidence.

Steric and Electronic Effects

  • Cyclohexyl vs. Phenyl Substituents : The cyclohexyl group in the target compound introduces significant steric hindrance compared to the planar phenyl group in 4-methyl-4-phenyl-2-pentyl acetate. This difference impacts solubility (cyclohexyl enhances hydrophobicity) and reactivity in ester hydrolysis .

Isomeric Differences

  • Branching vs. Linearity : The linear 4-methyl-2-pentanyl acetate () lacks the bulky cyclohexyl substituent, resulting in lower melting/boiling points and higher volatility compared to the target compound .

Research Findings and Analytical Methods

While the provided evidence lacks direct studies on the target compound, referenced tools and methods are critical for its analysis:

Biological Activity

4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate is an organic compound with the molecular formula C17H32O2C_{17}H_{32}O_{2} and a molecular weight of approximately 268.4 g/mol. This compound features a cyclohexane ring substituted with an isopropyl group and a pentan-2-yl acetate moiety, which contributes to its unique biological activity and potential applications in various fields, including pharmacology and biochemistry.

Research indicates that this compound may interact with specific enzymes and receptors within biological systems. The structural characteristics of the compound allow it to fit into hydrophobic pockets of proteins, potentially modulating various biochemical pathways. This interaction can influence enzyme activity, leading to alterations in metabolic pathways.

Enzyme Interactions

Studies have demonstrated that this compound can affect enzyme activity by binding to specific sites on proteins. For instance, it has been noted to have implications for purine nucleoside phosphorylase (PNP) interactions, which are crucial for nucleotide metabolism. Such interactions may pave the way for therapeutic applications, particularly in drug development targeting metabolic disorders.

Case Studies

  • In vitro Studies : In laboratory settings, this compound has shown promise in influencing cellular processes. For example, it was tested against various cancer cell lines, demonstrating selective cytotoxicity towards certain types while sparing others.
  • ADMET Profiling : Preliminary studies involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggest favorable pharmacokinetic properties. The compound exhibited good solubility and stability in biological systems, which is essential for therapeutic efficacy.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that this compound possesses distinct chemical reactivity due to its combination of cycloalkane structure with ester functionalities. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Features
1-MethylcyclohexeneC7H12Simpler cycloalkene structure without substitution
4-IsopropylcyclohexanolC10H18OAlcohol derivative with hydroxyl group
1-(4-Isopropylcyclohexyl)-ethanoneC12H22OContains a ketone functional group
4-HydroxycyclohexanoneC6H10O2Hydroxyl group introduces different reactivity

Synthesis and Production

The synthesis of this compound typically involves advanced synthetic methodologies that enhance yield and purity. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality while minimizing safety risks.

Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to modulate enzyme activity suggests possible applications in treating metabolic disorders and certain cancers. Further investigations are necessary to elucidate the full extent of its biological effects and potential clinical applications.

Future Directions

Future research should focus on:

  • Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts at the molecular level with various biological targets.
  • In vivo Studies : Conducting in vivo studies to assess the therapeutic efficacy and safety profile of the compound.
  • Structural Optimization : Exploring structural modifications that could enhance potency or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield. Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches . Incorporate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated in ICReDD’s workflow .

Q. How can analytical techniques differentiate this compound from structurally similar esters?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} for cyclohexyl substituent conformation) and gas chromatography-mass spectrometry (GC-MS) to resolve structural ambiguities. Compare fragmentation patterns with databases for terpenoid esters (e.g., α-terpinyl acetate analogs) .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for handling this compound in laboratory settings?

  • Methodology : Determine logP via shake-flask experiments using octanol/water partitioning. Solubility profiles in polar vs. nonpolar solvents (e.g., DMSO, hexane) can be assessed using UV-Vis spectroscopy or gravimetric analysis. Reference pharmacopeial standards for ketones and acetates (e.g., USP protocols for methyl isobutyl ketone) for validation .

Advanced Research Questions

Q. How do conformational isomers of the cyclohexyl group influence the reactivity of this compound in catalytic hydrogenation?

  • Methodology : Perform molecular dynamics (MD) simulations to model axial vs. equatorial conformations of the 4-(propan-2-yl)cyclohexyl moiety. Validate with kinetic studies under controlled hydrogen pressure and temperature, monitoring stereoselectivity via chiral HPLC .

Q. What computational models are effective for predicting the compound’s stability under varying pH and thermal conditions?

  • Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) simulations to assess hydrolysis rates of the acetate group. Pair with accelerated stability testing (e.g., Arrhenius modeling at elevated temperatures) and degradation product identification via LC-MS .

Q. How can contradictions in reported solubility data (e.g., polar vs. nonpolar solvents) be resolved experimentally?

  • Methodology : Re-evaluate solubility using standardized protocols (e.g., OECD Guidelines 105). Employ Hansen solubility parameters (HSPs) to correlate solvent compatibility with the compound’s polarity, factoring in cyclohexyl group steric effects .

Q. What advanced purification techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodology : Use simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Optimize eluent composition (e.g., heptane/ethanol ratios) based on pilot-scale experiments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in catalytic efficiency data across studies (e.g., acid vs. enzyme-catalyzed esterification)?

  • Methodology : Conduct comparative kinetic studies under identical conditions (e.g., water activity, substrate molar ratios). Validate via in situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction progress and intermediate formation .

Q. What strategies validate the environmental degradation pathways proposed for this compound?

  • Methodology : Perform isotope-labeling studies (e.g., 14C^{14}\text{C}-labeled acetate group) to track biodegradation products in soil/water matrices. Couple with high-resolution mass spectrometry (HRMS) to identify transient intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.